![molecular formula C12H7FN2OS B1418110 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 827614-27-7](/img/structure/B1418110.png)

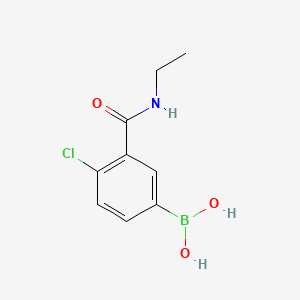

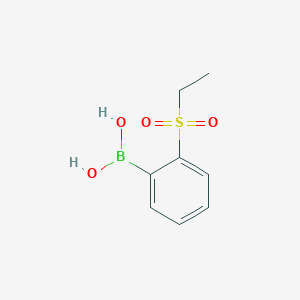

7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Overview

Description

The compound “7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . Thienopyrimidinones are known for their potential as antitubercular agents .

Synthesis Analysis

Thienopyrimidinones can be synthesized through various methods. One such method involves the use of Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method involves the use of 2-aminothiophene-3-carboxylate derivatives .Scientific Research Applications

Crystal Structure and Molecular Interactions

- The crystal structure of related thieno[3,2-d]pyrimidine derivatives has been analyzed to understand their molecular interactions. In these studies, the dihedral angles between rings and the nature of intermolecular hydrogen bonds and π-π interactions are examined to understand their structural properties (Wen-jing Li et al., 2007).

Synthesis and Chemical Properties

- Research has focused on developing efficient synthetic methods for thieno[2,3-d]pyrimidin-4(3H)-ones. These methods aim to improve step economy and reduce the environmental impact. Such research is significant for producing these compounds on a larger scale with better yields (Taoda Shi et al., 2018).

Biological Activities

- Various thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities. Studies have focused on their antimicrobial and anti-inflammatory properties. These compounds have shown significant activity against fungi, bacteria, and inflammation (M. Tolba et al., 2018).

Pharmaceutical Applications

- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been discovered as potent phosphodiesterase 7 inhibitors. This discovery is vital for developing new therapeutic agents targeting various diseases, including neurological disorders (Kentaro Kawai et al., 2014).

Antimicrobial and Antifungal Properties

- Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown that these compounds possess significant antimicrobial and antifungal activities. This research is crucial for developing new antibiotics and antifungal agents (B. Kahveci et al., 2020).

Antitumor Activities

- Some thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. The focus has been on creating molecules that can potentially serve as chemotherapeutic agents for cancer treatment (M. Kandeel et al., 2013).

Mechanism of Action

For additional reading, you can explore the research articles on thieno[2,3-d]pyrimidin-4(3H)-ones as antitubercular agents . Additionally, the compound’s chemical structure is represented as ethyl 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate (CAS No. 1357900-00-5) . provides another related structure. Keep in mind that these references focus on related compounds, but they provide valuable insights into the broader class of thienopyrimidinones.

: Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents : Chemsrc: Ethyl 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate (CAS No. 1357900-00-5) : [Chem960: Thieno[2,3-d]pyrimidin-4-amine, N-[(4-fluorophenyl)methyl]- (CAS No. 63893-96-9)](https://www.chem960.com/cas/63893969

Biochemical Analysis

Biochemical Properties

7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome bd oxidase, an enzyme involved in the electron transport chain of Mycobacterium tuberculosis . By inhibiting cytochrome bd oxidase, this compound disrupts the energy metabolism of the bacteria, leading to a decrease in ATP production. This interaction highlights the potential of this compound as an antimicrobial agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In Mycobacterium tuberculosis, this compound has been shown to inhibit growth by targeting cytochrome bd oxidase . This inhibition leads to a disruption in the electron transport chain, resulting in decreased ATP production and impaired cellular metabolism. Additionally, this compound has been observed to affect cell signaling pathways and gene expression, further influencing cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cytochrome bd oxidase. By binding to this enzyme, the compound inhibits its activity, leading to a decrease in ATP production . This inhibition is achieved through the disruption of the electron transport chain, which is essential for energy metabolism in Mycobacterium tuberculosis. Additionally, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of cytochrome bd oxidase . Prolonged exposure to this compound may lead to adaptive responses in cells, potentially reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits cytochrome bd oxidase, leading to decreased ATP production and impaired cellular metabolism . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to energy metabolism. By inhibiting cytochrome bd oxidase, this compound disrupts the electron transport chain, leading to decreased ATP production . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues also affects its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell influences its interactions with biomolecules and its overall efficacy in inhibiting cytochrome bd oxidase.

Properties

IUPAC Name |

7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWQPDHLEHUWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)

![1-Oxaspiro[4.4]nonan-3-amine](/img/structure/B1418046.png)